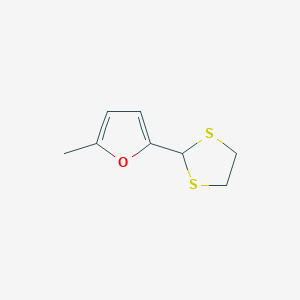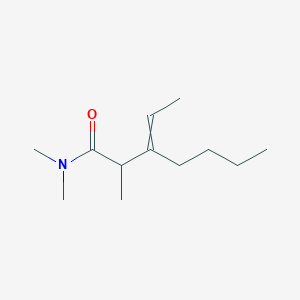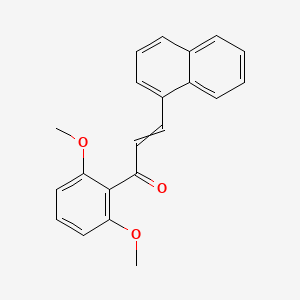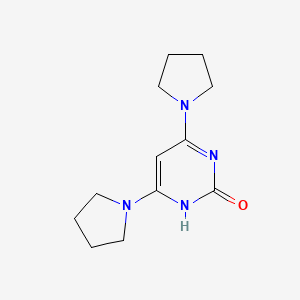
N,N-Dimethyl-4-octaheptaenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-octaheptaenylaniline is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to an aniline ring with an extended conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-octaheptaenylaniline typically involves the reaction of aniline derivatives with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as hydrogenation, methylation, and purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-4-octaheptaenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Applications De Recherche Scientifique
N,N-Dimethyl-4-octaheptaenylaniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N-Dimethyl-4-octaheptaenylaniline exerts its effects involves its interaction with molecular targets through its conjugated system. This interaction can lead to changes in electronic properties, making it useful in applications like organic electronics. The compound’s ability to undergo various chemical reactions also allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Similar structure but lacks the extended conjugated system.
N,N-Dimethyl-4-nitroaniline: Contains a nitro group, making it more reactive in certain chemical reactions.
N,N-Dimethyl-4-aminostilbene: Similar conjugated system but different substitution pattern.
Uniqueness: N,N-Dimethyl-4-octaheptaenylaniline stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
Propriétés
Numéro CAS |
918530-54-8 |
|---|---|
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
InChI |
InChI=1S/C16H13N/c1-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2)3/h10-14H,1H2,2-3H3 |
Clé InChI |
JONBIPIXTAKVNG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C=C=C=C=C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
methanone](/img/structure/B14188920.png)

![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)

![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)






